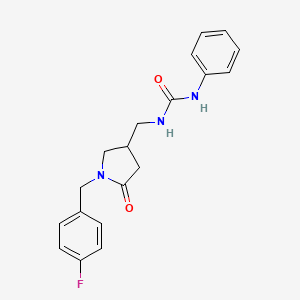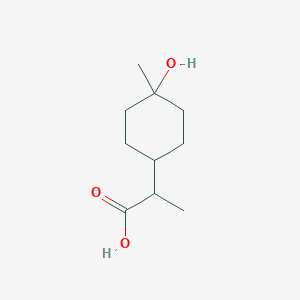
2-(4-Hydroxy-4-methylcyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-4-methylcyclohexyl)propanoic acid is a chemical compound with the CAS Number: 1784308-51-5 . It has a molecular weight of 186.25 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H18O3/c1-7(9(11)12)8-3-5-10(2,13)6-4-8/h7-8,13H,3-6H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
The research on 2-(4-Hydroxy-4-methylcyclohexyl)propanoic acid and its derivatives has significant implications in the synthesis and development of hydrophilic aliphatic polyesters. These compounds serve as key intermediates in the design and synthesis of functional cyclic esters. Their application extends to ring-opening polymerization, enabling the creation of polymers with specific properties like hydrophilicity, which is critical for medical and environmental applications. The ability to incorporate functional groups such as hydroxyl, amino, and carboxyl into the polymer chain allows for the development of materials with tailored functionalities. Such materials can find use in drug delivery systems, biodegradable plastics, and environmentally friendly materials (Trollsås et al., 2000).
Chemical Analysis and Biochemistry
In the field of biochemistry and chemical analysis, derivatives of this compound, such as 4-Hydroxy-2-nonenal (HNE), have been extensively studied for their role in lipid peroxidation processes. These compounds are critical in understanding cellular damage mechanisms, as they are by-products of oxidative stress and have significant implications in diseases. The study of these compounds aids in the development of analytical techniques for detecting oxidative damage in biological samples, potentially leading to advances in diagnostic methods for various diseases associated with oxidative stress (Spickett, 2013).
Cancer Research
In cancer research, the exploration of natural and synthetic derivatives of this compound, such as oleanolic acid and its synthetic derivatives, has demonstrated promising potential in the prevention and therapy of cancer. These compounds have been found to modulate multiple signaling pathways involved in tumor cell proliferation and survival. The potential of these derivatives in preclinical and clinical settings highlights their importance in developing new therapeutic strategies against cancer (Shanmugam et al., 2014).
Green Chemistry and Catalysis
Research on this compound derivatives also extends to green chemistry and catalysis. The oxidation of cyclohexanone derivatives by dioxygen catalyzed by vanadium-containing heteropolyanions is a prime example. This process exemplifies the use of green catalytic methods to convert simple hydrocarbons into more complex and functionalized molecules, contributing to the development of sustainable chemical processes. Such advancements are crucial for the efficient synthesis of intermediates used in various industrial applications, including the pharmaceutical and materials science fields (Atlamsani et al., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-3-5-10(2,13)6-4-8/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLACJLUJODPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

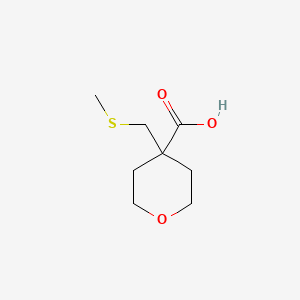
![N-isobutyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904294.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2904299.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2904303.png)
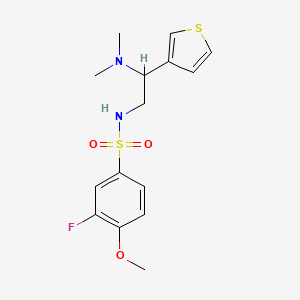

![N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2904309.png)
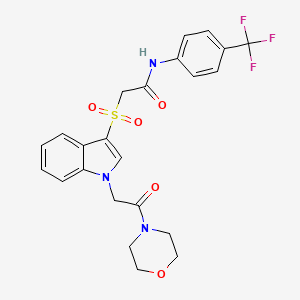
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2904311.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2904313.png)
